molecular formula C12H14N2O2S2 B1523195 N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide CAS No. 1152913-55-7

N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B1523195
CAS No.: 1152913-55-7
M. Wt: 282.4 g/mol
InChI Key: PLRJWGSFMWJQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification within Thiophene Sulfonamides

This compound is definitively characterized by its molecular formula C₁₂H₁₄N₂O₂S₂ and molecular weight of 282.38 grams per mole. The compound belongs to the thiophene-2-sulfonamide class of heterocyclic compounds, which represents a privileged pharmacophore in medicinal chemistry owing to diversified biological attributes. The structural classification places this molecule within the broader category of sulfur-containing heterocycles, specifically as a five-membered aromatic ring system bearing a sulfonamide substituent at the 2-position.

The thiophene moiety within this compound contributes to its classification as part of the fourth-ranked category in United States Food and Drug Administration drug approvals among sulfur-containing small drug molecules, with approximately seven drug approvals documented over the past decade. The sulfonamide functionality further enhances its pharmacological relevance, as sulfonamide-containing drugs hold the primary position with twenty-one new drug approvals in recent analytical reviews. This dual classification underscores the compound's potential significance in pharmaceutical research and development.

The compound's Simplified Molecular Input Line Entry System code, O=S(C1=CC=CS1)(NC2=CC=CC=C2C(N)C)=O, provides a detailed representation of its molecular connectivity. The presence of both nitrogen atoms within the structure - one in the sulfonamide group and another in the aminoethyl substituent - creates multiple sites for potential hydrogen bonding and molecular interactions, which is characteristic of bioactive sulfonamide derivatives.

Property Value Reference
Chemical Abstracts Service Number 1152913-55-7
Molecular Formula C₁₂H₁₄N₂O₂S₂
Molecular Weight 282.38 g/mol
Chemical Class Thiophene-2-sulfonamide
Purity Specification Minimum 95%

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies sophisticated heterocyclic design principles that have proven essential in contemporary medicinal chemistry. The thiophene ring system, derived from the Greek words "theion" meaning sulfur and "phaino" meaning to show or appear, provides electron-rich characteristics and bioisosteric properties that enhance the molecule's capacity to interact with diverse biological targets. This five-membered aromatic heterocycle containing sulfur exhibits significant electronic delocalization, which plays an important role in molecular recognition and binding affinity studies.

The sulfonamide functional group attached to the 2-position of the thiophene ring creates a critical pharmacophoric element that has been extensively studied in carbonic anhydrase inhibition research. Thiophene-2-sulfonamides were among the first heterocycles investigated as carbonic anhydrase inhibitors, with early studies demonstrating that thiophene-2-sulfonamide exhibited forty times greater effectiveness as a carbonic anhydrase inhibitor compared to sulfanilamide. This remarkable enhancement in biological activity illustrates the profound structural significance of the thiophene-sulfonamide combination.

The aminoethyl-substituted phenyl moiety introduces additional complexity and functional diversity to the molecular structure. This substituent pattern differs from related compounds such as N-[3-(aminomethyl)phenyl]thiophene-2-sulfonamide, where the aminomethyl group is positioned at the meta position rather than ortho with an ethyl linker. Such positional and structural variations significantly influence molecular properties, binding affinity, and biological activity profiles, demonstrating the critical importance of precise structural design in heterocyclic chemistry.

Computational studies utilizing density functional theory have revealed that thiophene sulfonamide derivatives exhibit extended three-dimensional π-electronic delocalization systems. These electronic characteristics contribute to the compounds' stability, reactivity parameters, and nonlinear optical responses. The calculated intramolecular distances and bond angles in thiophene sulfonamide systems typically show sulfur-carbon bond lengths ranging from 1.73 to 1.75 Angstroms, which significantly influence the overall molecular geometry and electronic properties.

The structural significance extends to the compound's potential as a bioisosteric replacement for monosubstituted phenyl rings in drug design applications. This bioisosteric relationship enables medicinal chemists to explore improved physicochemical properties, enhanced metabolic stability, and optimized binding affinity while maintaining essential pharmacological activity. The sulfur atom within the thiophene ring serves as an excellent heteroatom that enhances drug-receptor interactions through participation in additional hydrogen bonding networks.

Historical Context of Thiophene-Based Sulfonamides in Research

The historical development of thiophene-based sulfonamides traces back to fundamental discoveries in both thiophene chemistry and sulfonamide pharmacology that converged to create this important class of bioactive compounds. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene, initially identified through its distinctive reaction with crude benzene in the presence of sulfuric acid to produce a blue-colored compound called indophenin. This serendipitous discovery laid the foundation for subsequent exploration of thiophene derivatives in medicinal chemistry applications.

The sulfonamide component of these molecules has an equally significant historical trajectory, beginning with the 1932 patenting of Prontosil and numerous azo dyes containing sulfonamide organizations. The breakthrough discovery by Domagk, who tested these new compounds and determined that mice with streptococcal and other infections could be protected by Prontosil, established the fundamental importance of sulfonamide functionality in antimicrobial therapy. The first clinical case study was reported in 1933 by Foerster, who administered Prontosil to a ten-month-old infant with staphylococcal septicemia and achieved dramatic therapeutic results.

The convergence of thiophene and sulfonamide chemistry gained momentum in the early 1990s when researchers began systematically investigating thiophene-2-sulfonamides as potential therapeutic agents. Shepard and colleagues utilized thiophene-2-sulfonamides in their search for topically acting anti-glaucoma carbonic anhydrase inhibitors, recognizing that the replacement of nitrogen atoms in thiadiazole rings with carbon atoms significantly increased lipophilicity while maintaining biological activity. This research demonstrated that structural modifications could dramatically alter pharmacological properties and therapeutic applications.

Subsequent decades witnessed extensive exploration of thiophene-based sulfonamides across multiple therapeutic domains. Analysis of United States Food and Drug Administration-approved pharmaceuticals revealed that twenty-six drugs possessing thiophene nuclei have been approved under different pharmacological classes, with applications spanning cardiovascular, anti-inflammatory, neurological, anticancer, and antimicrobial therapeutic areas. Notable examples include suprofen for anti-inflammatory applications, tiaprofenic acid for inflammatory conditions, and various other therapeutically essential drugs that have established the clinical relevance of thiophene-containing pharmaceuticals.

The research trajectory has demonstrated that thiophene-based sulfonamides exhibit remarkable versatility in biological applications. Computational studies have revealed that these compounds can be systematically modified to optimize specific properties such as highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps, hyperpolarizability values, and chemical reactivity parameters. Contemporary research continues to explore novel thiophene sulfonamide derivatives through structure-based optimization approaches, molecular docking studies, and quantitative structure-activity relationship analyses to identify compounds with enhanced therapeutic potential and reduced adverse effects.

The historical context underscores the evolution from accidental discovery to rational drug design, with this compound representing a sophisticated example of contemporary heterocyclic pharmaceutical research. Current investigations focus on leveraging computational chemistry tools, crystallographic structure determination, and systematic synthetic methodologies to develop increasingly effective and selective thiophene-based sulfonamide therapeutics across diverse disease states and biological targets.

Properties

IUPAC Name

N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-9(13)10-5-2-3-6-11(10)14-18(15,16)12-7-4-8-17-12/h2-9,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRJWGSFMWJQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Conditions

  • The sulfonyl chloride is reacted with the amine under basic conditions to neutralize the HCl formed.
  • Typical bases include triethylamine or pyridine.
  • The reaction is conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran.
  • Temperature control is important, often maintained at 0–25°C to avoid side reactions.

Procedure

  • Dissolve 2-(1-aminoethyl)aniline in anhydrous dichloromethane under inert atmosphere.
  • Add triethylamine to the solution to act as a base.
  • Slowly add thiophene-2-sulfonyl chloride dropwise while stirring at 0–5°C.
  • Stir the mixture for several hours at room temperature to ensure complete reaction.
  • Quench the reaction with water, separate the organic layer.
  • Wash the organic phase with dilute acid and brine to remove impurities.
  • Dry over anhydrous sodium sulfate and evaporate the solvent.
  • Purify the crude product by recrystallization or chromatography.

Alternative Synthetic Routes and Modifications

Research literature reports variations and optimizations in synthetic methods to improve yield and purity or to introduce structural modifications:

  • Reductive amination approach : Using aldehydes and amines to form the aminoethyl substituent, followed by sulfonamide formation.
  • Phase transfer catalysis : In some cases, phase transfer catalysts are used to improve reaction rates in biphasic systems.
  • Salt formation : After synthesis, the free base may be converted to hydrochloride or hydrobromide salts by bubbling dry HCl or HBr gas through a solution of the compound for enhanced stability and solubility.

Research Findings and Data on Preparation

A recent medicinal chemistry campaign aimed at optimizing sulfonamide-based NLRP3 inhibitors, including analogs of this compound, provides detailed synthetic insights:

  • The sulfonamide bond was formed by coupling 4-(2-aminoethyl)-sulfonamides with various aldehydes via reductive amination, followed by amide coupling.
  • For the thiophene sulfonamide specifically, the synthesis involved reaction of the amine intermediate with 3-(bromomethyl)thiophene using base (cesium carbonate).
  • Oxidation steps were employed to convert thiol intermediates to sulfone derivatives when necessary.
  • The synthetic schemes demonstrated flexibility in modifying the sulfonamide domain without significant loss of biological activity, indicating robustness of the synthetic approach.

Comparative Table of Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Notes
1 2-(1-aminoethyl)aniline + Thiophene-2-sulfonyl chloride Base (Et3N), DCM, 0–25°C Formation of sulfonamide bond
2 Reaction mixture workup Water wash, acid wash, brine wash Removal of impurities
3 Crude product purification Recrystallization or chromatography Obtaining pure this compound
4 Optional salt formation Dry HCl or HBr gas bubbling Salt form for stability and handling

Analytical and Purity Considerations

  • Purity is typically confirmed by NMR, mass spectrometry, and HPLC.
  • The sulfonamide NH and aromatic protons provide characteristic signals in NMR.
  • The thiophene ring protons and sulfonyl group are confirmed by IR spectroscopy.
  • Yield optimization involves controlling temperature and stoichiometry to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming imines or oximes.

    Reduction: Reduction of the sulfonamide group can yield thiol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Thiol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Carbonic Anhydrase Inhibition

One of the notable applications of thiophene sulfonamides, including N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide, is their role as carbonic anhydrase inhibitors . These compounds are particularly useful in managing intraocular pressure, which is critical in treating glaucoma. Elevated intraocular pressure can lead to irreversible damage to the optic nerve, and effective carbonic anhydrase inhibitors can help control this pressure, thereby preventing vision loss .

1.2 Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against various pathogenic microorganisms. Studies have shown that modifications in the sulfonamide group can lead to increased antibacterial activity .

Neuropharmacological Applications

2.1 Neuropsychiatric Disorders

Recent studies have investigated the potential of multifunctional arylsulfone and arylsulfonamide-based ligands to modulate neuropsychiatric conditions such as dementia and depression. Compounds similar to this compound have demonstrated promising results in targeting receptors associated with mood modulation, showing significant antidepressant and anxiolytic effects without adverse cognitive impacts .

2.2 Mechanistic Insights

The mechanism by which these compounds exert their effects involves interaction with serotonin receptors (5-HT) and dopamine receptors (D2). This interaction can lead to enhanced mood regulation and cognitive function, making these compounds potential candidates for developing new treatments for neuropsychiatric disorders .

Biochemical Pathway Inhibition

3.1 Keap1-Nrf2 Interaction

This compound has been studied for its ability to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense mechanisms against oxidative stress. By inhibiting this interaction, the compound may enhance Nrf2 activity, leading to increased expression of cytoprotective genes involved in detoxification and redox homeostasis . This mechanism is particularly relevant for conditions such as neurodegenerative diseases and chronic inflammatory disorders.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Application AreaKey FindingsReferences
Carbonic Anhydrase InhibitionEffective in lowering intraocular pressure; potential treatment for glaucoma
Antimicrobial ActivityExhibits antibacterial properties; structural modifications enhance efficacy
Neuropsychiatric DisordersModulates mood-related receptors; shows antidepressant and anxiolytic effects
Keap1-Nrf2 InteractionInhibits Keap1-Nrf2 PPI; enhances cellular defense mechanisms against oxidative stress

Mechanism of Action

The mechanism by which N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide exerts its effects involves the interaction of its sulfonamide group with biological targets. The sulfonamide moiety can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs differ in substituents on the phenyl ring or the sulfonamide-linked heterocycle. Key structural variations include:

Compound Name Substituents on Phenyl/Heterocycle Key Structural Differences Reference
N-(2-Aminophenyl)thiophene-2-sulfonamide 2-Aminophenyl Direct amino group (no ethyl spacer)
N-(3-Acetylphenyl)thiophene-2-sulfonamide 3-Acetylphenyl Acetyl group instead of aminoethyl
Compound 9 () Imidazole-methylphenyl, pyrimidine Bulky heterocyclic substituents
Compound 18 () Trifluoromethylpyrimidine, tert-butyl Electron-withdrawing CF₃ and tert-butyl groups
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide Dimethylaminoethyl chain Aliphatic amine vs. aromatic aminoethyl

Key Observations :

  • Bulky substituents (e.g., imidazole in ) enhance steric effects, likely impacting receptor binding .

Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

Compound Name Melting Point (°C) Molecular Weight Solubility Trends Reference
N-(2-Aminophenyl)thiophene-2-sulfonamide Not reported 254.33 Moderate (polar solvents)
Compound 3j () 95–96 Not provided Low (pale yellow solid)
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide Not reported 255.33 High (due to ketone group)

Key Observations :

  • The aminoethyl group may improve water solubility compared to acetyl-substituted analogs (e.g., N-(3-acetylphenyl)thiophene-2-sulfonamide) .
  • Bulky substituents (e.g., isobutyl in ) reduce solubility due to increased hydrophobicity .

Biological Activity

N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antibacterial, and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables and recent research findings.

The compound features a thiophene ring substituted with a sulfonamide group and an aminoethyl phenyl moiety. The sulfonamide structure is known for its ability to inhibit carbonic anhydrase (CA) isozymes, which plays a crucial role in various physiological processes including pH regulation and ion transport.

2. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The mechanism primarily involves the inhibition of CA IX, which is overexpressed in many tumors.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
4eMDA-MB-23110.93CA IX inhibition
4gMCF-715.50Induction of apoptosis
4hA54912.00Cell cycle arrest

In a study involving MDA-MB-231 breast cancer cells, compound 4e induced apoptosis significantly, as indicated by a 22-fold increase in annexin V-FITC positivity compared to control . Additionally, the cellular uptake was confirmed via HPLC analysis, supporting the compound's potential as an anticancer agent.

3. Antibacterial Activity

This compound has also shown promising antibacterial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial growth by inhibiting carbonic anhydrase activity.

Table 2: Antibacterial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Comparison to Ceftriaxone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5519

In vitro studies revealed that the compound exhibited MIC values comparable to standard antibiotics like ceftriaxone, demonstrating its potential as an alternative treatment for resistant bacterial strains .

4. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in several studies, where it was shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineInhibition (%) at 10 µg/mL
Compound ATNF-α78
Compound BIL-689

These findings suggest that the compound may be beneficial in treating inflammatory conditions by modulating immune responses .

5. Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Theoretical evaluations indicate favorable absorption and distribution characteristics, with low plasma protein binding (72.9%).

Table 4: Predicted Pharmacokinetic Parameters

ParameterValue
Volume of Distribution (L/kg)Optimal
Half-life (hours)Short
Plasma Protein Binding (%)72.9

These parameters suggest that the compound may have a rapid onset of action with minimal accumulation, reducing the risk of toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Thiophene sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with a substituted aniline derivative under basic conditions (e.g., triethylamine in anhydrous THF) .
  • Aminoethyl introduction : Alkylation or reductive amination of the phenyl group to introduce the 1-aminoethyl moiety, often using NaBH3_3CN or catalytic hydrogenation .
  • Characterization : Intermediates are validated via 1^1H/13^13C NMR (structural confirmation), mass spectrometry (purity), and X-ray crystallography (solid-state conformation) .

Q. What structural motifs in this compound contribute to its bioactivity?

  • Key Features :

  • Thiophene sulfonamide core : Enhances hydrogen bonding with target proteins (e.g., BRD4 bromodomains via sulfonamide oxygen interactions) .
  • Aminoethylphenyl group : Facilitates hydrophobic interactions and cationic binding in enzyme active sites (e.g., cholinesterases) .
  • Structural validation : Computational docking and molecular dynamics simulations are used to predict binding modes, followed by experimental validation via SPR or ITC .

Advanced Research Questions

Q. How does this compound inhibit BRD4 bromodomains, and what experimental evidence supports this mechanism?

  • Mechanistic Insights :

  • X-ray crystallography : Co-crystallization studies (e.g., PDB ID 6P05) reveal the sulfonamide group forms hydrogen bonds with conserved asparagine residues (N140) in BRD4’s acetyl-lysine binding pocket .
  • Competitive assays : Displacement of fluorescent acetylated histone peptides in TR-FRET assays confirms competitive inhibition (IC50_{50} values typically <1 µM) .
  • Resolve contradictions : Conflicting reports on selectivity (e.g., BRD4 vs. BRD2) can be addressed via isoform-specific mutagenesis and thermal shift assays .

Q. How can researchers resolve discrepancies in reported biological activities of thiophene sulfonamide derivatives?

  • Analytical Strategies :

  • Comparative bioassays : Use standardized assays (e.g., cholinesterase inhibition vs. kinase profiling) to confirm target specificity .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., aminoethyl chain length) to correlate structural changes with activity shifts .
  • Metabolite screening : LC-MS/MS to rule out off-target effects from metabolic byproducts .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced pharmacokinetics?

  • Synthetic Optimization :

  • Parallel synthesis : Introduce diverse substituents (e.g., halogenation at the thiophene 5-position) using Sonogashira or Suzuki-Miyaura couplings .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve reaction sustainability .
  • Pharmacokinetic profiling : Assess logP, plasma stability, and CYP450 inhibition in vitro to prioritize candidates for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide
Reactant of Route 2
N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.